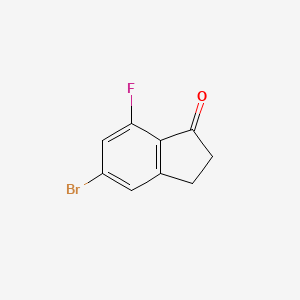

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 1242157-14-7 . It has a molecular weight of 229.05 and a linear formula of C9H6BrFO . The molecule contains a total of 18 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one consists of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a boiling point of 315.6±42.0 °C (760 mm Hg) .Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-7-fluoro-1-indanone is an organooxygen compound used in organic synthesis . It’s a complex ketone that can be used as a building block in the synthesis of various organic compounds .

Preparation of Thiosemicarbazones

5-Bromo-7-fluoro-1-indanone can be used to prepare precursors for thiosemicarbazones derived from 1-indanones . Thiosemicarbazones are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis of Fluorinated Quinolines

This compound can also be used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . Fluorinated quinolines are important in medicinal chemistry due to their bioactive properties.

4. Synthesis of Imidazolyl and Triazolyl Substituted Biphenyl Compounds 5-Bromo-7-fluoro-1-indanone participates in the synthesis of the imidazolyl and triazolyl substituted biphenyl compounds . These compounds are of interest due to their potential biological activities.

Safety and Hazards

Mécanisme D'action

Mode of Action

The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight . .

Propriétés

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPKZIKGIGAVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732155 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242157-14-7 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

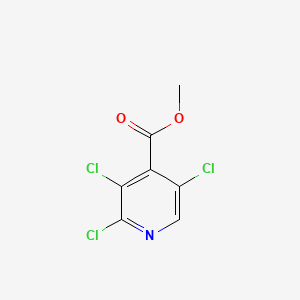

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.